N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate
Description
N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate is a synthetic nucleotide analog characterized by a purine core (likely adenine-derived) modified with a phosphorylated methoxypropyl side chain and an N-propan-2-ylcarbamate group. The (2R) stereochemistry at the propyl side chain suggests controlled synthetic pathways to ensure enantiomeric purity, critical for biological activity.
Properties
Molecular Formula |
C18H27N5O9P- |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C18H28N5O9P/c1-11(2)23(17(24)25)16-14-15(19-7-20-16)22(8-21-14)6-13(5)30-10-33(27,28)31-9-29-18(26)32-12(3)4/h7-8,11-13H,6,9-10H2,1-5H3,(H,24,25)(H,27,28)/p-1/t13-/m1/s1 |
InChI Key |
JYQASQAYOBVRIL-CYBMUJFWSA-M |
Isomeric SMILES |
C[C@H](CN1C=NC2=C1N=CN=C2N(C(C)C)C(=O)[O-])OCP(=O)(O)OCOC(=O)OC(C)C |
Canonical SMILES |
CC(C)N(C1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)OCOC(=O)OC(C)C)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate involves multiple steps, including the protection of functional groups, phosphorylation, and carbamate formation. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of similar compounds.
Biology: It serves as a model compound to understand the interactions between nucleotides and enzymes.
Medicine: Its role as an impurity in Tenofovir Disoproxil Fumarate makes it crucial for quality control in pharmaceutical manufacturing.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide synthesis. It inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of certain viruses, thereby preventing the proliferation of these viruses. The pathways involved include the inhibition of viral DNA synthesis and the disruption of viral replication cycles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogs in Table 1.
Key Observations:
- Phosphorylated Moieties: The target compound’s phosphoramidate group contrasts with thiophosphate () and cyanoethoxy phosphoramidate (). Thiophosphates offer nuclease resistance but lower metabolic activation efficiency compared to phosphoramidates .
- Carbamate vs. Amide/Esters: The N-propan-2-ylcarbamate group may improve metabolic stability over esters (e.g., ’s isopropyl ester) by resisting esterase-mediated hydrolysis, enhancing plasma half-life .
- Protecting Groups: ’s trityl group aids in solid-phase synthesis, whereas the target compound’s isopropyloxycarbonyloxymethyl group likely serves as a lipophilic prodrug promoter for membrane penetration .
Therapeutic Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
